molecular formula C5H9NOS B3294015 N-cyclopropyl-2-mercaptoacetamide CAS No. 886047-44-5

N-cyclopropyl-2-mercaptoacetamide

Cat. No. B3294015
CAS No.: 886047-44-5
M. Wt: 131.20
InChI Key: MIVRGUPIFGVQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071776B2

Procedure details

To a solution of N-cyclopropyl-2-mercapto-acetamide (6.65 g, 50.68 mmol) in MeOH (100 ml), is added sodium methoxide solution (25% wt. in MeOH)(11.59 ml, 50.68 mmol). The resulting solution is stirred at room temperature for 10 minutes, and then treated with 2,5-dichloro-6-methoxy-4-methyl-nicotinonitrile (10.0 g, 46.07 mmol). The reaction vessel is sealed and heated at 100° C. for 2 hours. The reaction mixture is cooled to room temperature and poured over 500 ml of cold water. A thick white precipitate is formed. The mixture is stirred at 0° C. for 10 minutes, then the solid is collected by filtration. The fluffy white solid (title compound) is placed in the vacuum oven at 60° C. to dry overnight (7.74 g, 54%). Mass (m/z): 312.0 (M++1).
Quantity
6.65 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.59 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:8])[CH2:6][SH:7])[CH2:3][CH2:2]1.C[O-].[Na+].Cl[C:13]1[N:20]=[C:19]([O:21][CH3:22])[C:18]([Cl:23])=[C:17]([CH3:24])[C:14]=1[C:15]#[N:16].O>CO>[CH:1]1([NH:4][C:5]([C:6]2[S:7][C:13]3=[N:20][C:19]([O:21][CH3:22])=[C:18]([Cl:23])[C:17]([CH3:24])=[C:14]3[C:15]=2[NH2:16])=[O:8])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
C1(CC1)NC(CS)=O
Name
sodium methoxide
Quantity
11.59 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C#N)C(=C(C(=N1)OC)Cl)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel is sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A thick white precipitate is formed
STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
is placed in the vacuum oven at 60° C.
CUSTOM
Type
CUSTOM
Details
to dry overnight (7.74 g, 54%)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.